Antiarol rutinoside

Pharmacokinetics ADMET Drug-likeness

Researchers developing HPLC/LC-MS methods for Pinus yunnanensis or Callicarpa arborea authentication face challenges sourcing a validated phenolic glycoside reference standard. Antiarol rutinoside (CAS 261351-23-9), isolated from Pinus yunnanensis bark, serves as a definitive chemical marker with confirmed spectral data (NMR, MS). • ≥98% HPLC purity for quantitative method validation • Distinct 3,4,5-trimethoxyphenyl moiety with predicted XlogP -2.00 & TPSA 186 Ų for solubility/permeability modeling • In stock with batch-specific COA for procurement reliability

Molecular Formula C21H32O13
Molecular Weight 492.474
CAS No. 261351-23-9
Cat. No. B569008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiarol rutinoside
CAS261351-23-9
Molecular FormulaC21H32O13
Molecular Weight492.474
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O
InChIInChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3
InChIKeyFNPXSSIBZAQOBP-PFQYSTRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Antiarol Rutinoside: Chemical Profile


Antiarol rutinoside is a phenolic glycoside composed of a 3,4,5-trimethoxyphenol aglycone (antiarol) linked to a rutinose disaccharide moiety . It is isolated primarily from the bark of Pinus yunnanensis and from Callicarpa arborea [1]. With a molecular formula of C21H32O13 and a molecular weight of 492.47 g/mol , the compound exhibits physicochemical properties including a low predicted LogP (XlogP: -2.00) and a topological polar surface area of 186.00 Ų, indicating high aqueous solubility and limited passive membrane permeability relative to less polar analogs [2].

1
Phenolic glycoside isolated from Pinus yunnanensis and Callicarpa arborea
Phytochemical reference standard workflow
2
High aqueous solubility and limited passive membrane permeability relative to less polar analogs
Supports solubility and formulation-property studies
3
Defined 3,4,5-trimethoxyphenyl rutinoside structure for structure-activity relationship (SAR) investigations
Requires procurement of the intact glycoside, not the aglycone

Antiarol Rutinoside: Substitution Specificity


Substitution of antiarol rutinoside with its free aglycone (antiarol, 3,4,5-trimethoxyphenol) or with other rutinoside conjugates is not scientifically valid. The rutinoside glycosylation dramatically alters the physicochemical and pharmacokinetic profile. The free aglycone, 3,4,5-trimethoxyphenol (MW 184.19), lacks the disaccharide moiety and therefore possesses a different predicted logP, water solubility, and membrane permeability [1]. More critically, the specific 3,4,5-trimethoxy substitution pattern on the phenyl ring confers distinct hydrogen-bonding and steric properties that are absent in other common phenolic glycosides like salidroside or arbutin . Experimental evidence, while currently limited to isolation and structural elucidation studies, confirms that antiarol rutinoside is a distinct molecular entity that requires specific procurement for studies focused on Pinus yunnanensis phytochemistry or structure-activity relationship investigations [2].

Target Compound
Antiarol Rutinoside
Glycosylated conjugate with disaccharide moiety and distinct 3,4,5-trimethoxy substitution
Potential Substitute
Free Aglycone (Antiarol)
Lacks the rutinose disaccharide; predicted logP, solubility, and membrane permeability may shift significantly
Target Compound
Antiarol Rutinoside
Unique hydrogen-bonding and steric profile from 3,4,5-trimethoxy arrangement
Potential Substitute
Other Rutinoside Conjugates (e.g. Salidroside, Arbutin)
Different phenolic core may not replicate steric and electronic properties critical for target interactions
Target Compound
Antiarol Rutinoside
Confirmed structural identity through isolation and elucidation from specific plant matrices
Potential Substitute
Generic Phenolic Glycosides
May not transfer botanical authentication specificity or match spectral data (NMR, MS) for dereplication

Antiarol Rutinoside: Evidence Guide


ADMET Profile vs. Free Aglycone

In silico ADMET predictions reveal marked differences in oral bioavailability and transporter inhibition between antiarol rutinoside and its aglycone. The glycosylated form shows a predicted probability of Human Intestinal Absorption (HIA) of 82.20% and a Caco-2 permeability probability of 82.38% [1]. Critically, it is predicted to be an inhibitor of OATP1B1 (92.55%) and OATP1B3 (93.15%), hepatic uptake transporters [1]. The aglycone, 3,4,5-trimethoxyphenol, lacks these specific glycoside-related transporter interaction predictions, representing a significant functional divergence [2].

ADMET vs. Aglycone
In silico prediction
HIA 82.20%, Caco-2 82.38%
OATP1B1/1B3 inhibition >90% (predicted) Aglycone: no glycoside-specific transporter predictions
Supports hepatic uptake transporter study context
In silico admetSAR 2.0; requires experimental validation
Pharmacokinetics ADMET Drug-likeness

Lipophilicity vs. Reference Glycosides

The predicted XlogP value for antiarol rutinoside is -2.00 [1]. This value is significantly lower (more hydrophilic) than that of the reference phenolic glycoside salidroside (predicted XlogP: -0.88) [2] and substantially lower than the more lipophilic flavonoid glycoside rutin (predicted XlogP: -1.30) [3]. The low lipophilicity of antiarol rutinoside, driven by its 3,4,5-trimethoxy substitution and disaccharide moiety, suggests distinct aqueous solubility and passive membrane diffusion characteristics compared to these common in-class compounds.

Lipophilicity vs. Reference Glycosides
Class-level inference
XlogP: -2.00 Δ vs. Salidroside: -1.12; Δ vs. Rutin: -0.70
Supports formulation-property screening context
Predicted values; distinct hydrophilicity mandates compound-specific use
Physicochemical Properties Lipophilicity Membrane Permeability

Polar Surface Area vs. Rutin

The topological polar surface area (TPSA) of antiarol rutinoside is calculated to be 186.00 Ų [1]. This value is numerically higher than that of the common reference glycoside rutin (141.00 Ų) [2] and slightly lower than salidroside (194.00 Ų) [3]. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. The specific TPSA of antiarol rutinoside places it in a distinct range that cannot be extrapolated from structurally similar compounds.

TPSA vs. Rutin
Class-level inference
TPSA: 186.00 Ų Δ vs. Rutin: +45.00 Ų; vs. Salidroside: -8.00 Ų
Dictates a unique passive absorption profile for controlled studies
In silico calculation; not extrapolatable from structurally similar compounds
Physicochemical Properties Polar Surface Area Drug Absorption

Antiarol Rutinoside: Applications


Phytochemical Reference Standard

Antiarol rutinoside serves as a definitive chemical marker for the authentication and quality control of Pinus yunnanensis and Callicarpa arborea plant materials [1]. Its presence has been confirmed in multiple independent isolation studies [2]. Procurement of a high-purity (≥98%) reference standard is essential for developing and validating HPLC or LC-MS analytical methods for these specific botanicals .

In Silico Pharmacokinetic Profiling

For early-stage drug discovery programs investigating novel phenolic glycosides, antiarol rutinoside provides a well-defined in silico benchmark. Its predicted ADMET properties, including a Human Intestinal Absorption probability of 82.20% and OATP1B1/1B3 inhibition likelihoods of >90%, offer a valuable data point for structure-activity relationship (SAR) studies aimed at optimizing oral bioavailability and hepatic transporter interactions [1].

Formulation Benchmarking

In pre-formulation studies, the unique combination of a low predicted XlogP (-2.00) and a specific TPSA (186.00 Ų) makes antiarol rutinoside a useful model compound for investigating solubility and permeability challenges [1]. Its distinct profile, relative to other common glycosides like rutin and salidroside, allows researchers to systematically probe the influence of the 3,4,5-trimethoxyphenyl moiety on aqueous solubility and dissolution kinetics [2].

Targeted Isolation & Structural Elucidation

As a compound originally isolated and identified from specific plant matrices, antiarol rutinoside is a key reference for natural product chemists conducting targeted isolation from Pinus, Callicarpa, or Dracaena species [1]. Its spectral data (NMR, MS) are essential for unambiguous identification and dereplication of extracts [2].

Application
Selection Property
Validation Focus
Botanical authentication (Pinus/Callicarpa)
High-purity reference standard (≥98%)
HPLC/LC-MS method specificity and retention consistency
In silico ADMET modeling
Predicted OATP1B1/1B3 inhibition profile
Hepatic uptake transporter interaction and SAR interpretation
Pre-formulation solubility studies
Low XlogP and specific TPSA
Solubility/permeability correlation under controlled conditions
Natural product dereplication
Authenticated spectral data (NMR, MS)
Structural elucidation consistency across plant matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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